A Senior Application Scientist's Guide to the Synthesis of N-Boc-3-chloro-D-tyrosine
A Senior Application Scientist's Guide to the Synthesis of N-Boc-3-chloro-D-tyrosine
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of N-Boc-3-chloro-D-tyrosine from D-tyrosine. The synthesis is a critical process for creating advanced intermediates used in peptide synthesis and drug discovery. Halogenated amino acids, such as 3-chlorotyrosine, are of significant interest as they can modulate the lipophilicity, metabolic stability, and binding interactions of peptides and other pharmacologically active molecules.[1][2] This document details the chemical principles, step-by-step experimental procedures, process optimization, and analytical characterization for this two-step synthesis, grounded in established chemical literature and practical laboratory experience.
Introduction and Strategic Importance
The incorporation of unnatural amino acids into peptide-based therapeutics is a powerful strategy in modern drug discovery. Halogen atoms, in particular, offer a nuanced tool for tuning the physicochemical properties of bioactive molecules.[2] Chlorine, when introduced into an aromatic ring like that of tyrosine, can enhance binding affinity through halogen bonding, block sites of metabolic degradation, and improve overall pharmacokinetic profiles.[1][3][4]
N-Boc-3-chloro-D-tyrosine is a valuable building block for solid-phase peptide synthesis (SPPS) and other medicinal chemistry applications. The synthesis from D-tyrosine involves two fundamental and sequential transformations:
-
N-terminal Protection: The amine group of D-tyrosine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the subsequent chlorination step.
-
Regioselective Chlorination: An electrophilic aromatic substitution reaction is performed to introduce a chlorine atom specifically at the 3-position of the phenolic ring.
This guide provides a robust and reproducible methodology for producing this key intermediate with high purity and yield.
Foundational Chemical Principles
A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis and troubleshooting.
Amine Protection: The Role of the Boc Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, ideal for amine protection. Its installation is necessary because the free amine group of tyrosine could otherwise react with the chlorinating agent. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).
The Boc group is stable under the basic or neutral conditions required for the subsequent chlorination step but can be readily removed with mild acids like trifluoroacetic acid (TFA), making it orthogonal to many other protecting groups used in peptide synthesis.[5]
Electrophilic Aromatic Substitution: The Chlorination Mechanism
The core of this synthesis is the regioselective chlorination of the N-Boc-D-tyrosine intermediate. The phenolic hydroxyl group is a potent activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked by the amino acid backbone, substitution occurs at the ortho position (C-3 or C-5).[6][7][8]
The reaction typically employs N-Chlorosuccinimide (NCS) as the source of the electrophilic chlorine ("Cl⁺").[9][10] The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic chlorine atom of NCS. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A weak base (like the solvent or succinimide anion) then abstracts a proton from the ring, restoring aromaticity and yielding the final 3-chloro product.[11][12]
Caption: Electrophilic chlorination mechanism of N-Boc-D-tyrosine with NCS.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.
Step 1: N-Boc Protection of D-Tyrosine
Objective: To synthesize N-Boc-D-tyrosine from D-tyrosine.
Materials:
-
D-Tyrosine: 10.0 g (55.2 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O): 13.3 g (60.7 mmol, 1.1 eq)
-
Sodium Hydroxide (NaOH): 4.4 g (110.4 mmol, 2.0 eq)
-
1,4-Dioxane: 100 mL
-
Deionized Water: 100 mL
-
Ethyl Acetate: 300 mL
-
1 M Hydrochloric Acid (HCl): ~100 mL
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve D-tyrosine and sodium hydroxide in 100 mL of deionized water. Stir until a clear solution is obtained.
-
Reagent Addition: Add 100 mL of 1,4-dioxane to the solution. Cool the mixture to 0 °C in an ice bath.
-
Protection Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) to the cooled, stirring solution portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Work-up (Solvent Removal): Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Extraction: Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove unreacted (Boc)₂O and other non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A white precipitate of N-Boc-D-tyrosine will form.
-
Product Isolation: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Final Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-D-tyrosine as a white solid or foam. The product is typically used in the next step without further purification.[13] Expected yield: 90-95%.
Step 2: Chlorination of N-Boc-D-Tyrosine
Objective: To synthesize N-Boc-3-chloro-D-tyrosine.
Materials:
-
N-Boc-D-Tyrosine: 10.0 g (35.5 mmol)
-
N-Chlorosuccinimide (NCS): 5.2 g (38.9 mmol, 1.1 eq)
-
Dimethylformamide (DMF), anhydrous: 150 mL
-
Ethyl Acetate: 400 mL
-
Deionized Water: 300 mL
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve N-Boc-D-tyrosine in 150 mL of anhydrous DMF.
-
Chlorination: Add N-Chlorosuccinimide (NCS) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as NCS can be light-sensitive.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching & Dilution: Pour the reaction mixture into 300 mL of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-Boc-3-chloro-D-tyrosine as a white to off-white solid. Expected yield: 75-85%.
Summary of Reaction Parameters and Data
For clarity and reproducibility, the key quantitative data for the synthesis are summarized below.
| Parameter | Step 1: Boc Protection | Step 2: Chlorination |
| Starting Material | D-Tyrosine | N-Boc-D-Tyrosine |
| Key Reagent | (Boc)₂O | N-Chlorosuccinimide (NCS) |
| Stoichiometry (Reagent) | 1.1 equivalents | 1.1 equivalents |
| Solvent System | 1:1 Dioxane/Water | Anhydrous DMF |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | ~16 hours | 4-6 hours |
| Typical Yield | 90-95% | 75-85% (after purification) |
| Purification Method | Acid-base extraction | Flash Chromatography/Recrystallization |
Visualization of the Synthetic Workflow
The two-step synthesis can be visualized as a clear and logical progression.
Caption: A streamlined workflow for the two-step synthesis.
Product Characterization and Validation
Confirmation of the final product's structure and purity is essential. The following analytical techniques are standard.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation.[14]
-
Boc Group: A characteristic sharp singlet at ~1.4 ppm, integrating to 9 protons.
-
Aromatic Protons: The introduction of the chlorine atom breaks the symmetry of the aromatic ring, resulting in a more complex splitting pattern compared to the two doublets of the starting tyrosine. Expect three distinct aromatic signals.
-
Alpha-Proton and Beta-Protons: Signals corresponding to the chiral center and the adjacent methylene group.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton, including the presence of the Boc group carbons and the chlorinated aromatic carbon.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product (C₁₄H₁₈ClNO₅, MW: 315.75). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
-
Melting Point: A sharp melting point range indicates high purity.
Troubleshooting and Field-Proven Insights
-
Incomplete Boc Protection: If TLC shows significant starting material after 16 hours, ensure the pH of the reaction mixture was sufficiently basic (>10) and that the (Boc)₂O was not degraded. Adding a slight excess of (Boc)₂O may be necessary.
-
Low Yield in Chlorination: The primary cause is often moisture. Ensure anhydrous DMF is used and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Formation of Dichloro-tyrosine: Using a large excess of NCS (>1.2 eq) or prolonged reaction times can lead to the formation of N-Boc-3,5-dichloro-D-tyrosine. Stoichiometry should be carefully controlled.
-
Difficult Purification: If the crude product is an oil that is difficult to crystallize, purification by silica gel chromatography is the most reliable method.
Conclusion
The synthesis of N-Boc-3-chloro-D-tyrosine from D-tyrosine is a reliable and scalable two-step process that combines standard amine protection chemistry with a regioselective electrophilic aromatic chlorination. By carefully controlling stoichiometry and reaction conditions, particularly the exclusion of moisture in the chlorination step, this valuable building block for drug discovery can be produced in high yield and purity. The analytical methods outlined provide a clear pathway for the validation of the final compound, ensuring its suitability for subsequent applications in medicinal chemistry and peptide synthesis.
References
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NAGASE Group. Halogen Containing Amino Acids. Available from: [Link]
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Pira, A. D., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Pharmaceuticals, 15(3), 309. Available from: [Link]
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de Bruin-Hoegée, M., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology, 35(6), 1039–1048. Available from: [Link]
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Scholfield, M. R., et al. (2015). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 58(3), 1143–1158. Available from: [Link]
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de Bruin-Hoegée, M., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. ACS Publications. Available from: [Link]
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ResearchGate. (2022). Reaction scheme of electrophilic aromatic substitution of tyrosine by chlorine. Available from: [Link]
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Gremper, N. W., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(11), 1143–1147. Available from: [Link]
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Jung, M. E., & Lazarova, T. I. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 62(5), 1553–1555. Available from: [Link]
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